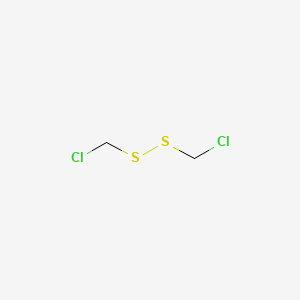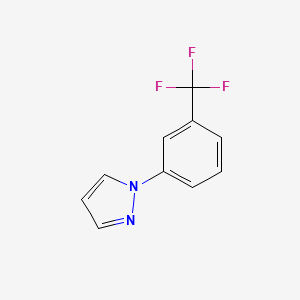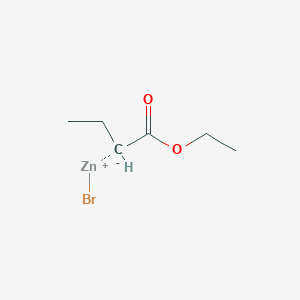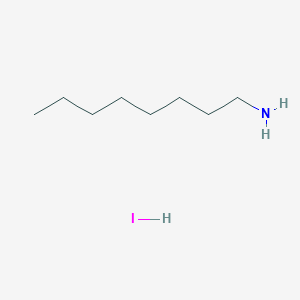
2-Chloro-4-methyl-pyridine-3-sulfonic acid methylamide, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-methyl-pyridine-3-sulfonic acid methylamide (95%) is a synthetic compound that has been used in scientific research for a variety of applications. It is an organic compound with a molecular weight of 220.59 g/mol and a melting point of 153-155°C. It is a white crystalline solid that is soluble in water and other organic solvents. It has a low toxicity and is relatively stable under normal laboratory conditions.
科学研究应用
I have conducted a search for the unique scientific research applications of “2-chloro-N,4-dimethylpyridine-3-sulfonamide”, but it appears that detailed information on specific applications for this compound is not readily available in public databases or scientific literature summaries. The search results mostly provide safety data sheets and product listings without detailed application descriptions.
However, compounds similar to “2-chloro-N,4-dimethylpyridine-3-sulfonamide” are often used in the synthesis of various derivatives with potential biological activities. For example, derivatives synthesized from related compounds have been studied for their anti-HIV activity and as biologically active compounds in the treatment of cancer cells, microbes, and different types of disorders .
作用机制
Target of Action
2-Chloro-N,4-dimethylpyridine-3-sulfonamide, also known as CDPS, is a sulfonamide derivative. Sulfonamides are known to target bacterial cells . They are the oldest class of synthetic antibiotics still in use in clinical and veterinary settings . The primary target of sulfonamides is the bacterial enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, including CDPS, act as bacteriostatic agents . They inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase . This competition prevents the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of bacterial DNA, RNA, and proteins .
Biochemical Pathways
The action of CDPS affects the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, CDPS prevents the conversion of PABA to dihydrofolic acid . This disruption leads to a deficiency of tetrahydrofolic acid, which is a crucial cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA . The lack of these essential components halts bacterial growth and replication .
Pharmacokinetics
They are primarily excreted unchanged in the urine . The bioavailability of sulfonamides can be influenced by factors such as the drug formulation, the presence of food in the stomach, and individual patient characteristics .
Result of Action
The action of CDPS results in the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, CDPS prevents the production of essential components of bacterial DNA and RNA . This inhibition leads to a halt in bacterial growth, allowing the immune system to eliminate the infection .
Action Environment
The action, efficacy, and stability of CDPS can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact the absorption and metabolism of CDPS
属性
IUPAC Name |
2-chloro-N,4-dimethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-5-3-4-10-7(8)6(5)13(11,12)9-2/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXWSQTYJCNLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,4-dimethylpyridine-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B6305753.png)












